Cas no 2490566-80-6 (tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate)

Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate is a chiral carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a hydroxyethyl substituent. Its stereospecific (1R)-1-phenylethyl moiety enhances its utility in asymmetric synthesis and chiral resolution applications. The Boc group offers stability under basic conditions while allowing selective deprotection under acidic conditions, making it valuable in multi-step organic transformations. The hydroxyethyl group provides a reactive handle for further functionalization, such as esterification or etherification. This compound is particularly useful in pharmaceutical intermediates and peptide chemistry, where controlled reactivity and stereochemical integrity are critical. Its well-defined structure ensures reproducibility in synthetic routes.
tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate structure
2490566-80-6 structure
商品名:tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate
CAS番号:2490566-80-6
MF:C15H23NO3
メガワット:265.348024606705
CID:5656496
PubChem ID:165892332

tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate 化学的及び物理的性質

名前と識別子

    • tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
    • 2490566-80-6
    • EN300-27718195
    • tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate
    • インチ: 1S/C15H23NO3/c1-12(13-8-6-5-7-9-13)16(10-11-17)14(18)19-15(2,3)4/h5-9,12,17H,10-11H2,1-4H3/t12-/m1/s1
    • InChIKey: AEUBIMCNTKYAOK-GFCCVEGCSA-N
    • ほほえんだ: O(C(N(CCO)[C@H](C)C1C=CC=CC=1)=O)C(C)(C)C

計算された属性

  • せいみつぶんしりょう: 265.16779360g/mol
  • どういたいしつりょう: 265.16779360g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 280
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.3
  • トポロジー分子極性表面積: 49.8Ų

tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-27718195-10g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
10g
$2884.0 2023-09-10
Enamine
EN300-27718195-0.25g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
0.25g
$617.0 2023-09-10
Enamine
EN300-27718195-0.1g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
0.1g
$591.0 2023-09-10
Enamine
EN300-27718195-0.5g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
0.5g
$645.0 2023-09-10
Enamine
EN300-27718195-5.0g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
5g
$1945.0 2023-05-25
Enamine
EN300-27718195-0.05g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
0.05g
$563.0 2023-09-10
Enamine
EN300-27718195-1g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
1g
$671.0 2023-09-10
Enamine
EN300-27718195-2.5g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
2.5g
$1315.0 2023-09-10
Enamine
EN300-27718195-10.0g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
10g
$2884.0 2023-05-25
Enamine
EN300-27718195-1.0g
tert-butyl N-(2-hydroxyethyl)-N-[(1R)-1-phenylethyl]carbamate
2490566-80-6
1g
$671.0 2023-05-25

tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate 関連文献

tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamateに関する追加情報

Professional Introduction to Compound with CAS No. 2490566-80-6 and Product Name: Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate

The compound with the CAS number 2490566-80-6 and the product name Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate represents a significant advancement in the field of chemical pharmaceuticals. This compound, characterized by its unique structural composition, has garnered considerable attention due to its potential applications in drug development and therapeutic interventions. The molecular structure of this compound incorporates several key functional groups, including a tert-butyl group, a hydroxyethyl group, and a (1R)-1-phenylethylcarbamate moiety, which contribute to its distinctive chemical properties and biological activities.

In recent years, there has been growing interest in the development of novel carbamate-based compounds for their diverse pharmacological effects. The Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate is no exception, as it exhibits promising characteristics that make it a valuable candidate for further research and development. The presence of the tert-butyl group not only enhances the stability of the compound but also influences its interactions with biological targets. Additionally, the hydroxyethyl group introduces a hydrophilic nature, which can improve solubility and bioavailability, while the (1R)-1-phenylethylcarbamate moiety contributes to specific binding affinities with biological receptors.

One of the most compelling aspects of this compound is its potential in the treatment of various diseases. Current research indicates that carbamate derivatives, such as Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate, may have therapeutic effects on neurological disorders, inflammation, and other metabolic conditions. For instance, studies have shown that carbamates can modulate enzyme activity and interfere with pathways involved in disease progression. The unique stereochemistry of the (1R)-1-phenylethylcarbamate moiety is particularly noteworthy, as it can influence the compound's selectivity and efficacy in targeting specific biological pathways.

The synthesis of Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate involves a multi-step process that requires precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been employed to ensure high yield and purity, which are critical for pharmaceutical applications. The use of chiral catalysts in the synthesis of the (1R)-1-phenylethylcarbamate moiety has been particularly effective in achieving the desired stereochemical configuration. This underscores the importance of meticulous planning and execution in the development of such compounds.

From a pharmacological perspective, the biological activity of Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate has been extensively studied in vitro and in vivo. Preclinical trials have demonstrated its potential to interact with various targets, including enzymes and receptors involved in disease mechanisms. For example, research suggests that this compound may inhibit certain enzymes that play a role in inflammation, thereby reducing symptoms associated with inflammatory conditions. Furthermore, its ability to cross cell membranes efficiently enhances its bioavailability, making it a promising candidate for oral administration.

The safety profile of Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate is another critical consideration in its development as a therapeutic agent. Preliminary toxicity studies have shown that the compound exhibits low systemic toxicity at relevant doses, indicating its potential for safe use in humans. However, further studies are necessary to fully assess its long-term safety and potential side effects. These studies will provide valuable insights into dosing regimens and potential interactions with other medications.

The impact of this compound on future drug development cannot be overstated. As pharmaceutical research continues to evolve, compounds like Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate represent a beacon of innovation in addressing unmet medical needs. The integration of advanced chemical synthesis techniques with cutting-edge pharmacological research has paved the way for novel therapeutic strategies that leverage the unique properties of carbamate derivatives. This compound exemplifies how structural modifications can lead to significant improvements in drug efficacy and safety.

In conclusion, Tert-butyl N-(2-hydroxyethyl)-N-(1R)-1-phenylethylcarbamate (CAS No. 2490566-80-6) is a promising compound with diverse applications in pharmaceuticals. Its unique structural features and biological activities make it an attractive candidate for further research and development. As scientific understanding continues to advance, compounds like this one will play an increasingly important role in shaping future treatments for various diseases. The ongoing exploration of carbamate derivatives holds great promise for improving human health outcomes worldwide.

おすすめ記事

推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taizhou Jiayin Chemical Co., Ltd
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.